5-Borono-2-chlorobenzoic acid

Overview

Description

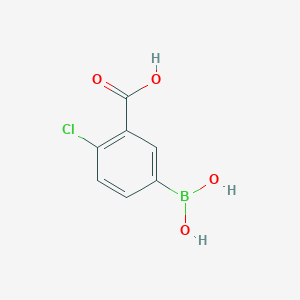

5-Borono-2-chlorobenzoic acid (CAS: 913835-32-2) is a boronic acid derivative of benzoic acid with a chlorine substituent at the 2-position and a borono group (-B(OH)₂) at the 5-position. Its molecular formula is C₇H₅BClO₄, combining the carboxylic acid functionality with halogen and boronic acid groups. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the reactivity of the boronic acid moiety . It is commercially available through suppliers like Combi-Blocks and is classified as an R&D chemical, requiring handling by trained professionals due to incomplete toxicity characterization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Borono-2-chlorobenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-chlorobenzoic acid.

Bromination: The 2-chlorobenzoic acid undergoes bromination using a bromination reagent such as N-bromosuccinimide in the presence of a catalyst like sulfuric acid. This step introduces a bromine atom at the fifth position, forming 5-bromo-2-chlorobenzoic acid.

Boronation: The 5-bromo-2-chlorobenzoic acid is then subjected to a boronation reaction using a boronating agent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step replaces the bromine atom with a boronic acid group, yielding this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Efficient Catalysts: Using highly efficient catalysts to increase the reaction rate and yield.

Optimized Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize product purity and minimize by-products.

Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Borono-2-chlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation Reactions: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of 5-chloro-2-hydroxybenzoic acid.

Reduction: Formation of 5-borono-2-chlorobenzyl alcohol.

Scientific Research Applications

Pharmaceutical Applications

Precursor for Drug Synthesis

5-Borono-2-chlorobenzoic acid is primarily utilized as an intermediate in the synthesis of several pharmacologically active compounds, including:

- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) : It plays a crucial role in the development of NSAIDs, which are widely used for pain relief and inflammation reduction.

- Antipsychotics : The compound is involved in synthesizing various antipsychotic medications, contributing to the treatment of mental health disorders.

- Anticancer Agents : Research indicates its potential in developing anticancer therapies, highlighting its importance in oncology.

Agrochemical Applications

Synthesis of Crop Protection Agents

In agriculture, this compound is used to synthesize herbicides, insecticides, and fungicides. These agrochemicals are essential for protecting crops from pests and diseases, thereby enhancing agricultural productivity.

Material Science Applications

Functional Materials Development

The compound also finds applications in creating functional materials such as:

- Dyes and Pigments : It serves as an intermediate in synthesizing various dyes and pigments used in textiles and coatings.

- Liquid Crystals : Its unique properties make it suitable for developing liquid crystals used in display technologies.

- Polymers : The compound contributes to producing specialty polymers that have applications in electronics and nanotechnology.

Research Applications

Chemical Biology and Organic Chemistry

this compound is a valuable tool for researchers investigating structure-activity relationships (SAR) and developing new synthetic methodologies. Its reactivity allows chemists to explore novel pathways for synthesizing complex organic molecules.

Case Study 1: Synthesis of SGLT2 Inhibitors

A notable application of this compound is its use as a key intermediate in the synthesis of Sodium-glucose cotransporter 2 (SGLT2) inhibitors. These compounds are currently under investigation for their therapeutic potential in diabetes management. The synthesis process involves multiple steps, including nitration and hydrolysis, demonstrating the compound's utility in pharmaceutical development .

Case Study 2: Development of Herbicides

Research has shown that this compound can be effectively utilized to develop novel herbicides that target specific plant pathways, enhancing crop protection strategies while minimizing environmental impact. This application underscores its significance in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 5-Borono-2-chlorobenzoic acid involves its ability to form stable complexes with various molecular targets:

Molecular Targets: Enzymes, receptors, and proteins that interact with the boronic acid group.

Pathways Involved: The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups, inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparison with Structural Analogs

5-Borono-2-fluorobenzoic Acid

- Molecular Formula : C₇H₆BFO₄ (Average mass: 183.931 g/mol) .

- Fluorine’s electronegativity increases the acidity of the benzoic acid group (pKa ~2.7) compared to the chloro analog (pKa ~2.9). Applications: Used in medicinal chemistry for introducing fluorine into target molecules, improving metabolic stability .

5-Bromo-2-chlorobenzoic Acid

- Molecular Formula : C₇H₃BrClO₂ (Average mass: 265.46 g/mol) .

- Key Differences: Replaces the boronic acid group with bromine, making it suitable for nucleophilic aromatic substitution or Ullmann reactions instead of cross-coupling. Higher molecular weight and lipophilicity compared to borono analogs, influencing solubility and pharmacokinetic properties in drug development .

5-(Boc-amino)-2-chlorobenzoic Acid

- Molecular Formula: C₁₂H₁₄ClNO₄ (Molecular weight: 271.70 g/mol) .

- Key Differences: Features a Boc-protected amino group at the 5-position, introducing nitrogen-based functionality for peptide coupling or prodrug design.

5-Fluoro-2-hydroxybenzoic Acid

- Molecular Formula : C₇H₅FO₃ (Molecular weight: 156.11 g/mol) .

- Key Differences: Replaces borono and chlorine with hydroxyl and fluorine groups, significantly increasing acidity (pKa ~1.3 for -OH vs. ~2.9 for -B(OH)₂). Applications: Used as a building block for non-steroidal anti-inflammatory drugs (NSAIDs) due to its structural similarity to salicylic acid .

Structural and Reactivity Comparison Table

*Calculated based on constituent atomic weights.

Biological Activity

5-Borono-2-chlorobenzoic acid, a derivative of benzoic acid, is recognized for its significant biological activities and applications in medicinal chemistry. This compound is particularly noted for its role as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals. The following sections detail its biological activity, synthesis methods, and relevant case studies.

- Chemical Formula: C7H4BrClO2

- Molecular Weight: 223.46 g/mol

- Physical State: White to off-white crystalline solid

- Melting Point: 150-155°C

- Solubility: Sparingly soluble in water; soluble in organic solvents like ethanol and dichloromethane

Biological Activity

This compound exhibits several biological activities that make it a valuable compound in drug development:

-

Antidiabetic Properties:

- It serves as a key intermediate for synthesizing sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used to manage type 2 diabetes by preventing glucose reabsorption in the kidneys. This mechanism not only helps control blood sugar levels but also reduces cardiovascular risks associated with diabetes .

- Anti-inflammatory Effects:

- Anticancer Activity:

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Bromination and Chlorination:

- Hydrolysis:

- Purification:

Case Study 1: SGLT2 Inhibitors Development

A study conducted by Zhang et al. (2022) highlighted the industrial scale-up process for synthesizing SGLT2 inhibitors using this compound as a crucial intermediate. The researchers reported a total yield of 24% over six synthetic steps, demonstrating the compound's relevance in developing therapeutics for diabetes management .

Case Study 2: Anti-inflammatory Drug Development

Research published in Pharmaceutical Frontiers explored the anti-inflammatory properties of compounds derived from this compound. The study found that modifications to the chemical structure enhanced its efficacy against inflammatory markers in vitro, suggesting potential applications in treating chronic inflammatory diseases .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-borono-2-chlorobenzoic acid, and how can purity be verified?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling, where the boronic acid moiety is introduced via palladium-catalyzed cross-coupling. Post-synthesis, purity is validated using HPLC (≥97.0% purity thresholds as per supplier standards) . Characterization should include / NMR and mass spectrometry (MS) to confirm molecular integrity. NIST’s gas-phase IR and MS data provide reference spectra for cross-verification .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at 0–6°C under inert conditions to prevent boronic acid degradation via protodeboronation. Use desiccants to avoid moisture absorption, which can alter reactivity. Stability studies under varying pH and temperature should be conducted for long-term storage protocols .

Q. How can researchers confirm the identity of this compound using spectroscopic methods?

- Methodological Answer : Combine NMR (to identify aromatic protons and substituents) and NMR (to verify the boronic acid group). Cross-reference with IR spectroscopy (C-B and B-O bonds at ~1,350 cm) and high-resolution MS (e.g., molecular ion peak at m/z 200.38) .

Advanced Research Questions

Q. How can reaction yields of this compound in cross-coupling reactions be optimized?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh)) and ligands (e.g., SPhos) to enhance catalytic efficiency. Adjust solvent polarity (e.g., THF vs. DMF) and base strength (KCO vs. CsCO). Monitor reaction progress via TLC and quantify yields using LC-MS .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug design?

- Methodological Answer : Use density functional theory (DFT) to model boronic acid’s electronic properties (e.g., Lewis acidity). Molecular docking studies can predict binding affinities to biological targets (e.g., proteases). Validate predictions with in vitro assays and correlate with Hammett parameters .

Q. How should researchers address contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Conduct systematic reviews using the PICO framework to isolate variables (e.g., cell lines, assay conditions). Replicate experiments under standardized protocols. Use meta-analysis tools to resolve discrepancies in IC values or selectivity profiles .

Q. What strategies mitigate toxicity risks when handling this compound in biological assays?

- Methodological Answer : Follow OSHA guidelines for boronic acid handling (e.g., PPE, fume hoods). Pre-screen for cytotoxicity using MTT assays. For in vivo studies, perform acute toxicity profiling (LD) and monitor renal/hepatic biomarkers .

Q. Data Analysis & Experimental Design

Q. How can researchers design dose-response studies for this compound in enzyme inhibition assays?

- Methodological Answer : Use a logarithmic concentration range (1 nM–100 µM) to capture full dose-response curves. Normalize data to positive/negative controls (e.g., known inhibitors). Apply nonlinear regression (Hill equation) to calculate IC and cooperativity coefficients .

Q. What statistical approaches are recommended for analyzing variability in synthetic yields?

- Methodological Answer : Employ ANOVA to compare yields across reaction conditions (e.g., catalysts, solvents). Use Tukey’s HSD post-hoc test to identify significant differences. Report confidence intervals (95%) to quantify uncertainty .

Properties

IUPAC Name |

5-borono-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO4/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIXAJHFXGTSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629621 | |

| Record name | 5-Borono-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-32-2 | |

| Record name | 5-Borono-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(dihydroxyboranyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.